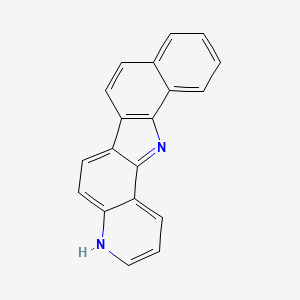

13H-Benzo(a)pyrido(2,3-i)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

239-66-7 |

|---|---|

Molecular Formula |

C19H12N2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

6,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,4,7,9,11,14,16,18,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-14-15-9-10-17-16(6-3-11-20-17)19(15)21-18(13)14/h1-11,20H |

InChI Key |

AOLIAGAULVXURV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CC=C5C4=CC=CN5 |

Origin of Product |

United States |

Synthetic Methodologies for 13h Benzo a Pyrido 2,3 I Carbazole and Its Structural Derivatives

Historical and Modern Approaches to Carbazole (B46965) Annulation

The formation of the carbazole ring system is a cornerstone of synthesizing the target molecule. Over the years, several methods have been developed, ranging from classical name reactions to modern catalytic processes.

Graebe-Ullmann Synthesis and Its Derivatives

First reported in 1896 by Carl Graebe and Fritz Ullmann, the Graebe-Ullmann synthesis is a classic method for preparing carbazoles. wikipedia.orgresearchgate.net The reaction typically involves the diazotization of an N-aryl-2-aminobiphenyl derivative, which then undergoes thermal or photochemical decomposition to yield the corresponding carbazole. wikipedia.orgnih.gov The mechanism is believed to proceed through a triazole intermediate, which upon loss of nitrogen gas, generates a reactive species that cyclizes to form the carbazole ring. wikipedia.orgyoutube.com

While historically significant, the traditional Graebe-Ullmann reaction can be limited by the availability of the starting aminodiphenylamine derivatives and the harsh reaction conditions often required. nih.gov Nevertheless, it has been adapted for the synthesis of more complex heterocyclic systems, including carbolines, which are structurally related to the pyrido[2,3-i]carbazole core. researchgate.net For instance, the synthesis of α-carboline has been achieved by applying the Graebe-Ullmann conditions to 1-α-pyridylbenzotriazole. researchgate.net

Intramolecular Cyclization Reactions

Modern synthetic strategies often rely on intramolecular cyclization reactions to construct the carbazole framework, offering greater control and efficiency. These methods typically involve the formation of a key C-N or C-C bond in a precursor molecule that is already poised to cyclize.

One prominent approach is the transition-metal-catalyzed intramolecular oxidative C-H amination. This powerful technique allows for the direct formation of a C-N bond between an existing amine and an aromatic C-H bond. For example, N-substituted 2-amidobiphenyls can be cyclized to form carbazoles using various transition metal catalysts. nih.gov A significant advancement in this area is the use of sulfilimines as nitrene precursors, which can undergo rhodium-catalyzed or visible-light-induced intramolecular C-H amination under mild conditions to afford carbazoles in high yields. nih.gov

Another strategy involves the intramolecular cyclization of specifically designed acyclic precursors. For instance, 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines can be cyclized in the presence of a strong base to yield 5-substituted carbazoles. acs.org This method provides a route to carbazoles with substitution patterns that might be difficult to achieve through other means.

Furthermore, photoinduced carbene-mediated C-H insertion reactions represent a novel approach to carbazole synthesis. rsc.org This method has been successfully employed in the synthesis of 5-hydroxy-benzo[a]carbazoles from 2-aryl-3-(α-diazocarbonyl)indoles. rsc.org

Multi-Component Reaction Strategies for Carbazole Core Formation

Multi-component reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach is particularly valuable for generating diverse libraries of carbazole derivatives.

One such strategy involves a cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds. acs.org This microwave-promoted process leads to highly substituted carbazole derivatives through a double annulation process, forming two C-C and two C-N bonds with water as the only byproduct. acs.org

Another innovative MCR is the NH4I-promoted, metal-free, formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This method offers high regioselectivity and functional group tolerance, providing access to a wide range of diversified carbazoles. The reaction is thought to proceed through a cascade process involving condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole as a key intermediate. organic-chemistry.org

Copper-catalyzed multicomponent reactions have also proven effective in the synthesis of spiro-fused tetrahydrocarbazoles. beilstein-journals.orgnih.gov For example, the reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in the presence of copper sulfate (B86663) yields diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov

Targeted Synthesis of Fused Pyrido[2,3-i]carbazole and Benzo[a]pyrido[2,3-i]carbazole Frameworks

Once the carbazole core is established, the subsequent challenge lies in the construction of the fused pyridine (B92270) and benzene (B151609) rings to form the final 13H-Benzo(a)pyrido(2,3-i)carbazole system.

Methodologies for Pyrido-Carbazole Ring System Construction

The fusion of a pyridine ring onto a carbazole nucleus can be achieved through various synthetic strategies. A common approach involves the construction of the pyridine ring from a pre-functionalized carbazole. For example, the synthesis of pyrido[4,3-b]carbazoles, also known as ellipticines, has been accomplished starting from diphenylamine (B1679370) derivatives. rsc.orgrsc.org These routes can involve the photochemical cyclization of N,N-diaryl sulfonamides or the palladium(II) acetate-mediated cyclization of cyanodiphenylamines to form key carbazole intermediates. rsc.orgrsc.org These carbazoles are then further elaborated to construct the fused pyridine ring.

A novel and efficient approach to the pyrido[3,2-a]carbazole core involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.gov This method has been successfully used to synthesize a series of pyrido[3,2-a]carbazole derivatives with potent antitumour activity. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related, has also been explored for their potential as EGFR inhibitors. nih.gov

Assembly of the Benzo[a] Moiety within the this compound System

The final step in the synthesis of this compound involves the annulation of the 'a' benzo ring. This can be achieved by starting with a precursor that already contains a naphthalene (B1677914) or a related bicyclic aromatic system, which is then elaborated to form the carbazole and pyridine rings.

Alternatively, the benzo[a]carbazole framework can be constructed first, followed by the fusion of the pyridine ring. A procedure for the synthesis of benzo[a]carbazole derivatives has been developed using a multicomponent reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326), followed by an intramolecular cyclization catalyzed by a solid acidic catalyst. rsc.org The synthesis of 5-hydrogen-benzo[b]carbazole has been reported via a Fischer indole (B1671886) synthesis approach starting from 2-tetralone. wipo.int

The synthesis of 8,9-benzoellipticine (benzo[h]pyrido[4,3-b]carbazole), a structural isomer of the target compound, has been achieved using various known procedures, highlighting the synthetic strategies that can be adapted for the assembly of such fused systems. rsc.org

Table 1: Key Synthetic Reactions for Carbazole and Fused Carbazole Systems

| Reaction Name/Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Graebe-Ullmann Synthesis | N-aryl-2-aminobiphenyl derivatives | Diazotization (e.g., NaNO2, HCl), heat or light | Carbazoles | wikipedia.orgresearchgate.netnih.gov |

| Intramolecular C-H Amination | N-substituted 2-amidobiphenyls, Sulfilimines | Transition metal catalysts (e.g., Rh), visible light | Carbazoles | nih.gov |

| Intramolecular Cyclization | 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | Strong base (e.g., KOtBu) | Substituted Carbazoles | acs.org |

| Multi-Component Reaction | o-nitrochalcones, primary amines, β-dicarbonyl compounds | Ce(IV) ammonium nitrate (CAN), microwave | Substituted Carbazoles | acs.org |

| Multi-Component Reaction | Indoles, ketones, nitroolefins | NH4I, heat | Substituted Carbazoles | organic-chemistry.org |

| Knoevenagel/Heck Reaction | Functionalized carbazoles, appropriate coupling partners | Knoevenagel condensation reagents, Pd catalyst | Pyrido-carbazoles | nih.gov |

| Multi-Component/Cyclization | 1,3-diketones, primary amines, phenylglyoxal, malononitrile | Solid acid catalyst | Benzo[a]carbazoles | rsc.org |

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

The development of advanced molecular structures from the this compound core relies on sophisticated functionalization and derivatization techniques. These strategies are essential for introducing a variety of chemical moieties that can fine-tune the electronic, steric, and physicochemical properties of the parent molecule. Key approaches include the selective substitution at specific positions of the carbazole nucleus, the construction of larger conjugated systems through covalent linkages, and the fusion of additional heterocyclic rings to create annelated structures.

While specific literature on the regioselective substitution of this compound is limited, the reactivity of its carbazole nucleus can be inferred from established methodologies for the functionalization of carbazole itself. The positions on the carbazole core (C1-C4, C5-C8) and the nitrogen atom (N9) are principal targets for substitution.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole. nih.gov These reactions often employ a directing group to achieve high regioselectivity. For instance, a trivalent phosphine (B1218219) unit attached to the carbazole nitrogen can direct Rh(I)-catalyzed C-H alkenylation exclusively to the C1 position. nih.gov Similarly, cationic rhodium complexes can facilitate C1-alkylation with activated carbonyl compounds. nih.gov

Another approach involves the reaction of unprotected carbazoles with donor-acceptor (D-A) cyclopropanes. nih.gov In the presence of a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)3), a highly selective N-H functionalization occurs, providing a direct method for introducing substituents onto the carbazole nitrogen. nih.gov This method is advantageous as it proceeds without the need for pre-functionalization of the nitrogen atom.

The table below summarizes representative regioselective functionalization reactions on the general carbazole nucleus, which could be adapted for the this compound system.

| Reaction Type | Reagents & Catalyst | Position(s) | Description |

| C1 Alkylation | Activated Carbonyls, [RhCp*Cl2]2, AgSbF6, NaOAc | C1 | A cationic Rh(III) complex catalyzes the Grignard-type addition via C-H bond activation. nih.gov |

| C1 Alkenylation | Alkenes, Rh(I) catalyst | C1 | A phosphine directing group on the carbazole nitrogen directs the regioselective C-H functionalization. nih.gov |

| N-H Functionalization | Donor-Acceptor Cyclopropanes, Sc(OTf)3 | N9 | Lewis acid-catalyzed reaction leading to selective substitution on the nitrogen atom of the carbazole. nih.gov |

Functional groups introduced onto the this compound skeleton serve as synthetic handles for the construction of more elaborate molecular architectures. Covalently linking the pyridocarbazole unit to other molecular entities can generate hybrid molecules with novel properties.

One effective strategy is the creation of carbazole-pyridine hybrid compounds. This can be achieved through a catalyst-free C-N coupling reaction between a functionalized carbazole and a fluoro-substituted pyridine. This approach allows for the synthesis of bi-, tri-, and tetra-carbazole substituted pyridines, which exhibit high thermal stabilities.

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a versatile method for creating covalently linked conjugates. This reaction forms a stable 1,2,3-triazole ring that links the carbazole-containing scaffold to another molecule. For example, this methodology has been used to synthesize a series of pyrrolobenzodiazepine (PBD) conjugates linked via a triazole moiety, demonstrating its utility in creating complex hybrid structures.

The following table outlines strategies for synthesizing covalently linked conjugates that could be applied to derivatives of this compound.

| Conjugation Strategy | Linkage Type | Required Functional Groups | Description |

| C-N Coupling | C-N Bond | Carbazole-NH, Fluoro-Pyridine | Catalyst-free reaction to form carbazole-pyridine hybrid molecules. |

| Click Chemistry (CuAAC) | 1,2,3-Triazole | Azide, Terminal Alkyne | Copper(I)-catalyzed cycloaddition to form a stable triazole linker between molecular fragments. |

Annelation, the fusion of an additional ring system onto the existing molecular framework, is a powerful strategy for generating novel heterocyclic structures with increased complexity and rigidity. Several methods have been developed for the synthesis of annelated carbazoles, which could be applied to a suitably functionalized this compound precursor.

A common approach begins with a tetrahydrocarbazol-1-one derivative. Claisen-Schmidt condensation of this ketone with an appropriate aldehyde yields an α,β-unsaturated ketone intermediate. nih.gov This intermediate can then undergo condensation and cycloaddition reactions with various reagents to form different fused heterocyclic rings.

Isoxazolo-annelation: Reaction with hydroxylamine (B1172632) hydrochloride yields an isoxazolo[3,4-a]carbazole derivative. nih.govkrjournal.comasianpubs.org

Pyrazolo-annelation: Reaction with hydrazine (B178648) hydrate (B1144303) affords a pyrazolino[3,4-a]carbazole system. krjournal.comasianpubs.org

Pyrido- and Pyrimido-annelation: Reactions with reagents such as malononitrile or guanidine (B92328) nitrate can lead to the formation of pyrido- or pyrimido-fused carbazoles, respectively. nih.govresearcher.life

More advanced one-pot, multi-component reactions are also employed. For instance, pyrazolo[1,5-a]pyrimidines can be synthesized via a one-pot, three-component reaction of aminopyrazoles, a chalcone, and an iodine source, proceeding through a tandem cyclization and C-H halogenation. thieme-connect.de

The table below summarizes synthetic routes to various annelated carbazole systems.

| Annelated System | Starting Material | Key Reagents | Resulting Structure |

| Isoxazolo-carbazole | 2-Benzylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydroxylamine Hydrochloride | Isoxazolo[3,4-a]carbazole nih.govasianpubs.org |

| Pyrazolino-carbazole | 2-Benzylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydrazine Hydrate | Pyrazolino[3,4-a]carbazole krjournal.comasianpubs.org |

| Pyrimido-carbazole | 2-Benzylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one | Guanidine Nitrate | Pyrimido[4,5-a]carbazole nih.gov |

| Pyrido-carbazole | 2-(Dimethylaminomethylene)-2,3,4,9-tetrahydro-1H-carbazol-1-one | Malononitrile | Pyrido[4,3-a]carbazole derivative researcher.life |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Aminopyrazole, Chalcone | NaI, K2S2O8 | 3-Iodo pyrazolo[1,5-a]pyrimidine derivative thieme-connect.de |

Molecular Interactions and Biological Target Engagement of 13h Benzo a Pyrido 2,3 I Carbazole and Cognate Structures

Nucleic Acid Interaction Mechanisms

The planar tetracyclic core of benzo-pyrido-carbazole derivatives is a key feature enabling their interaction with nucleic acids. These interactions can occur through various modes, leading to the modulation of critical cellular processes.

Intercalative Binding and Minor Groove Association with DNA

Due to the limited direct research on 13H-Benzo(a)pyrido(2,3-i)carbazole, the DNA binding properties of its cognate structures, such as pyridocarbazole derivatives, provide valuable insights. These related compounds have been shown to interact with double-stranded DNA primarily through intercalation. nih.gov This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This intercalative binding is a common mechanism for many carbazole (B46965) derivatives and is influenced by the nature and position of substituents on the carbazole framework. nih.gov

For instance, studies on various 6H-pyrido[4,3-b]carbazole derivatives have demonstrated that all tested compounds exhibit an intercalation-binding mode. nih.gov The binding constants (Ka) for these complexes with double-stranded DNA were found to vary significantly, ranging from 1.7×10⁵ to 4.5×10⁷ M⁻¹, depending on the substituents and the DNA sequence. nih.gov Notably, pyridocarbazole derivatives with a 2-(ω-amino)alkyl group or a 5-(ω-amino)alkylcarbamyl group displayed higher binding constants compared to their ω-ureido counterparts, indicating a strong preference for GC base pairs. nih.gov Molecular modeling has suggested that the framework of a 2-tethered ω-amino derivative can completely overlap with stacked GC base pairs, forming a stable intercalative complex. nih.gov

It is important to note that while intercalation is a primary mode of interaction, some small molecules can also bind to the minor groove of the DNA helix. researchgate.net The specific mode of binding for this compound itself remains to be experimentally determined.

Modulation of DNA Topoisomerase Activity (Inhibition of Topoisomerase I and II)

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are critical for processes like replication and transcription. nih.gov Their inhibition is a key strategy in cancer therapy. nih.gov Several carbazole derivatives have been identified as potent inhibitors of both topoisomerase I and II. ijrpc.comrsc.org

While direct studies on this compound are not available, research on related benzo-fused carbazolequinones has shown significant inhibitory activity against human topoisomerase IIα (hTopoIIα), with some compounds being more efficient than the anticancer drug etoposide. nih.gov Similarly, palindromic carbazole derivatives have been identified as novel catalytic inhibitors of topoisomerase II. nih.govsemanticscholar.orgscispace.com For example, 3,6-di(2-furyl)-9H-carbazole was found to selectively inhibit the relaxation and decatenation activities of topoisomerase IIα. nih.govscispace.com

The anticancer agent ellipticine (B1684216), a pyridocarbazole alkaloid, is a well-known topoisomerase II poison. nih.govaacrjournals.org This suggests that the benzo-pyrido-carbazole scaffold has the potential to be a platform for the development of new topoisomerase inhibitors.

G-Quadruplex Ligand Binding and Stabilization

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and oncogene promoter regions. bohrium.comnih.gov These structures have emerged as promising targets for anticancer drug design. bohrium.com The planar aromatic surface of carbazole derivatives makes them well-suited for stacking interactions with the G-tetrads of G-quadruplexes. nih.govmdpi.com

Studies on various carbazole ligands have demonstrated their ability to bind to and stabilize G-quadruplex structures. nih.govucl.ac.ukmdpi.com For example, certain carbazole derivatives have been shown to interact with the G-quadruplex in the promoter region of the c-KIT proto-oncogene, with binding affinities in the order of 10⁵ M⁻¹. nih.gov These interactions are typically characterized by end-stacking of the carbazole ring onto the external G-tetrad. nih.govmdpi.com The binding affinity and stabilization can be influenced by the substituents on the carbazole nitrogen atom. mdpi.com

While specific data for this compound is not available, the general ability of carbazole derivatives to act as G-quadruplex ligands suggests that this compound could also exhibit similar properties. bohrium.comnih.gov

Enzymatic Inhibition Profiles

In addition to interacting with nucleic acids, benzo-pyrido-carbazole structures and their cognates have been shown to inhibit the activity of various enzymes, highlighting their potential as therapeutic agents.

Protein Kinase Inhibition (e.g., CDK1/cyclin B, CDK5/p25, Glycogen Synthase Kinase 3)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. nih.gov Consequently, protein kinase inhibitors are a major class of therapeutic agents. nih.gov

Research has identified ellipticine derivatives and their tetracyclic angular benzopyridoindole analogues as novel ATP-competitive inhibitors of protein kinase CK2. nih.govaacrjournals.orgaacrjournals.org These compounds, including benzo[g]- and benzo[e]-pyridoindoles, have shown potent inhibition of CK2 activity. aacrjournals.orgaacrjournals.org For example, some pyridocarbazole derivatives exhibited IC₅₀ values for CK2 inhibition ranging from 0.31 to 1.5 µM. aacrjournals.orgresearchgate.net These findings suggest that the benzo-pyrido-carbazole scaffold can be a valuable starting point for developing clinically useful CK2 inhibitors. nih.govaacrjournals.org While specific data on the inhibition of CDK1/cyclin B, CDK5/p25, and Glycogen Synthase Kinase 3 by this compound is not available, the broader activity of related compounds against protein kinases warrants further investigation.

Interactive Data Table: Inhibition of Protein Kinase CK2 by Cognate Structures

| Compound | Cognate Structure | IC₅₀ (µM) for CK2 Inhibition | Reference |

| Compound 1 | Pyridocarbazole derivative | 0.86 (Ki) | aacrjournals.org |

| Compound 8 | Pyridocarbazole derivative | 0.31 | aacrjournals.orgresearchgate.net |

| Compound 16 | Pyridocarbazole derivative | 1.5 | aacrjournals.orgresearchgate.net |

| Compound 18 | Benzo[g]pyridoindole | 0.42 | aacrjournals.orgaacrjournals.orgresearchgate.net |

| Compound 19 | Benzo[e]pyridoindole | 0.55 | aacrjournals.orgaacrjournals.orgresearchgate.net |

| Ellipticine | Pyridocarbazole | 15.4 | aacrjournals.orgresearchgate.net |

| TBB | 4,5,6,7-Tetrabromo-1-benzotriazole | N/A | aacrjournals.orgaacrjournals.org |

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, are used in the management of type 2 diabetes. nih.gov Several carbazole derivatives have been investigated for their potential to inhibit these enzymes. nih.gov

A series of novel carbazole-oxadiazole derivatives were synthesized and screened for their inhibitory effects on α-glucosidase and α-amylase. nih.gov Many of these compounds showed varying degrees of inhibitory activity. For example, compound 6c from this series was the most effective α-glucosidase inhibitor with an IC₅₀ value of 21.39 ± 0.69 μM, while compound 6e showed the best anti-α-amylase activity with an IC₅₀ of 45.53 ± 1.50 μM. nih.gov These values are noteworthy when compared to the standard drug acarbose. nih.gov Kinetic studies suggested that these compounds act as mixed-type inhibitors. nih.gov

Although these findings are for different carbazole derivatives, they highlight the potential of the carbazole scaffold in the design of new inhibitors for carbohydrate-metabolizing enzymes. Further research is needed to determine if this compound shares this inhibitory profile.

Interactive Data Table: Inhibition of α-Glucosidase and α-Amylase by Carbazole-Oxadiazole Derivatives

| Compound | Enzyme Inhibited | IC₅₀ (µM) | Reference |

| 6c | α-Glucosidase | 21.39 ± 0.69 | nih.gov |

| 6e | α-Amylase | 45.53 ± 1.50 | nih.gov |

| Acarbose | α-Glucosidase | 427.00 ± 9.56 | nih.gov |

| Acarbose | α-Amylase | 24.68 ± 1.10 | nih.gov |

Inhibition of Lipoxygenases (e.g., 5-Lipoxygenase)

The inhibitory potential of carbazole derivatives against LOXs is often attributed to their ability to chelate the active site iron atom or to act as redox inhibitors, interfering with the catalytic cycle of the enzyme. The specific substitutions on the carbazole nucleus can significantly influence the potency and selectivity of inhibition. For instance, the presence of hydroxyl or methoxy (B1213986) groups can enhance the antioxidant properties of the molecule, contributing to its inhibitory effect.

To illustrate the potential of related structures, the following table summarizes the inhibitory activities of various heterocyclic compounds against cyclooxygenases (COX), another key enzyme family in the inflammatory cascade. While not direct evidence of lipoxygenase inhibition, it highlights the capacity of similar molecular scaffolds to interact with enzymes involved in inflammatory processes.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 4f (a benzodioxole derivative) | COX-1 | 0.725 |

| 3b (a benzodioxole derivative) | COX-1 | 1.12 |

| 3b (a benzodioxole derivative) | COX-2 | 1.3 |

| 4d (a benzodioxole derivative) | COX-1/COX-2 | 1.809 |

| 3e (a benzodioxole derivative) | COX-1 | 2.36 |

| 3e (a benzodioxole derivative) | COX-2 | 2.73 |

Note: Data presented is for structurally related benzodioxole derivatives and not this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Interaction with Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for antibacterial agents. Various heterocyclic compounds have been investigated for their ability to inhibit this enzyme, and the carbazole scaffold is a recurring motif in potent DNA gyrase inhibitors.

The interaction of these inhibitors with DNA gyrase typically occurs at the ATP-binding site of the GyrB subunit, preventing the conformational changes required for enzyme function. The planar aromatic rings of the carbazole derivatives can engage in π-π stacking interactions with the nucleotide bases of DNA and aromatic amino acid residues in the active site. Hydrogen bonding and hydrophobic interactions with the surrounding amino acids further stabilize the inhibitor-enzyme complex.

While specific inhibitory data for this compound against DNA gyrase is not available in the reviewed literature, extensive research on other carbazole-containing molecules and related heterocyclic systems demonstrates their potent anti-gyrase activity. The following table presents the DNA gyrase inhibitory activity of several such compounds against various bacterial strains.

| Compound | Target Organism | Target Enzyme | IC₅₀ (µg/mL) |

| Compound 3k (a pyrazole (B372694) derivative) | S. aureus | DNA gyrase | 0.15 |

| Compound 3k (a pyrazole derivative) | B. subtilis | DNA gyrase | 0.25 |

| Compound 3s (a pyrazole derivative) | S. aureus | DNA gyrase | 3.25 |

| Compound 3s (a pyrazole derivative) | B. subtilis | DNA gyrase | 1.00 |

| Compound 9 (a pyrido-triazine) | E. coli | DNA gyrase B | 9.80 µM |

Note: Data presented is for cognate structures and not this compound. IC₅₀ values indicate the concentration of the compound required to achieve 50% inhibition of the enzyme's activity.

Cellular and Subcellular Distribution (excluding pharmacokinetics)

The cellular and subcellular distribution of a compound is a critical determinant of its biological activity, as it must reach its target in sufficient concentration to exert its effect. For compounds like this compound, which are designed to interact with intracellular targets such as DNA or nuclear enzymes, the ability to cross the cell membrane and localize within specific organelles is paramount.

The lipophilic nature of the fused aromatic ring system of benzo[a]pyrido[2,3-i]carbazole suggests that it would readily associate with and diffuse across the lipid bilayer of the cell membrane. Once inside the cell, its distribution would be governed by its physicochemical properties. The planar and intercalating nature of such molecules often leads to their accumulation in the nucleus, where they can interact with DNA.

Fluorescence microscopy is a common technique used to visualize the subcellular localization of such aromatic compounds, as many exhibit intrinsic fluorescence. Studies on related carbazole derivatives have shown their propensity to accumulate in the nucleus and, in some cases, in the mitochondria. The specific pattern of subcellular distribution can be influenced by the nature and position of substituents on the carbazole ring system, which can alter the molecule's polarity, size, and ability to engage in specific interactions with cellular components. However, without specific experimental data for this compound, its precise cellular and subcellular fate remains a matter of speculation based on the behavior of analogous structures.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Influence of Core Structural Modifications on Biological Activity

The rigid, planar tetracyclic core of 13H-Benzo(a)pyrido(2,3-i)carbazole is a fundamental determinant of its biological activity, often facilitating intercalation with DNA or interaction with flat receptor binding sites. Modifications to this core structure, such as altering the fusion pattern of the rings or introducing heteroatoms, can significantly impact pharmacological outcomes.

Research on related carbazole (B46965) frameworks demonstrates that the core structure is a critical pharmacophoric nucleus. researchgate.netechemcom.com The fused-ring system, with its highly conjugated π-system, provides desirable electronic and charge-transport properties. echemcom.com Alterations to this system, for instance by creating tetra-, penta-, or even heptacyclic fused carbazoles, have been explored to modulate antitumor activity. researchgate.net

Studies on pyrido[3,2-α]carbazole derivatives have shown that the core scaffold itself is a potent antitumor pharmacophore. nih.gov A novel and efficient synthetic approach involving Knoevenagel condensation and intramolecular Heck-type reaction has been developed to produce this core, leading to compounds with significant antitumor profiles against cell lines like human lung cancer A549 and colon cancer HT29. nih.gov Similarly, the synthesis of pyrano[3,2-c]carbazole derivatives, which introduces an additional pyran ring to the carbazole core, has yielded compounds with promising antiproliferative activity. researchgate.net These examples highlight that strategic modifications and expansions of the fundamental carbazole ring system are a viable strategy for tuning biological activity.

Impact of Substituent Nature and Positional Isomerism on Pharmacological Profiles

For instance, in a series of benzo[a]carbazole derivatives studied for their estrogen receptor binding affinities, the position of hydroxyl groups was found to be crucial. nih.gov The most favorable conditions for receptor binding were achieved with one hydroxyl group at the C-3 position and a second at either the C-8 or C-9 position. nih.gov Depending on the precise placement of these oxygen-containing functions, the benzo[a]carbazoles could act as either strong estrogens or impeded estrogens, demonstrating the profound impact of positional isomerism. nih.gov

In the context of antimicrobial activity, the nature of substituents on the carbazole nucleus has a major impact. echemcom.com Studies on N-substituted carbazoles revealed that incorporating an imidazole moiety enhanced antibacterial efficacy, while a 1,2,4-triazole moiety resulted in increased antifungal activity. nih.gov Furthermore, research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share structural similarities, showed that compounds with trifluoromethyl groups, such as N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]- derivatives, exhibited potent submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The electronegativity of substituents has also been linked to antimalarial activity, with a decrease in electronegativity correlating with reduced action. echemcom.com

The following table summarizes the structure-activity relationships for selected carbazole derivatives, illustrating the impact of substituent modifications.

| Core Structure | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

| Benzo[a]carbazole | Hydroxyl | C-3 and C-8/C-9 | High estrogen receptor binding affinity | nih.gov |

| Benzo[a]carbazole | Hydroxyl | Varies | Can act as strong or impeded estrogens | nih.gov |

| Carbazole | Imidazole moiety | N-position | Favorable for antibacterial efficacy | nih.gov |

| Carbazole | 1,2,4-Triazole moiety | N-position | Increased antifungal activity | nih.gov |

| Naphthalene-2-carboxamide | 3,5-bis(Trifluoromethyl)phenyl | N-position | Submicromolar activity against MRSA | mdpi.com |

| Naphthalene-2-carboxamide | 4-bromo-3-(trifluoromethyl)phenyl | N-position | Activity against M. tuberculosis | mdpi.com |

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational drug design involves the deliberate and strategic modification of a lead compound to improve its therapeutic properties, such as target selectivity and potency. This approach moves beyond random screening by using knowledge of the biological target and SAR to make informed design choices. For carbazole-based compounds, this has been a fruitful strategy.

One successful approach involves the incorporation of pharmacophoric groups into the carbazole scaffold. For example, a series of novel halogenated pyrido[2,3-a]carbazoles were designed with enhanced aromaticity to act as potent anticancer and antioxidant agents. rsc.org This design strategy yielded two potent compounds that warrant further investigation. rsc.org Similarly, new series of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives were synthesized by rationally incorporating the active heterocyclic rings of indole and triazole into a single molecular framework. rsc.org

Another key strategy is the modification of substituents to optimize interactions with the target. In the development of pyrido[3,2-α]carbazole derivatives as antitumor agents, a series of analogues were prepared and evaluated, leading to the identification of a compound that was 7 to 10 times more potent than the reference compound against A549 and HT29 cancer cell lines, respectively. nih.gov This demonstrates that systematic structural modifications can lead to significant gains in potency. researchgate.netnih.gov The design of acid-functionalized carbazole derivatives is another example, where incorporating acidic functionalities was intended to enhance physicochemical properties and biological interactions, leading to distinct, strain-specific antibacterial activities. biorxiv.org

Computational and In Silico Approaches to SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful methods to elucidate SAR, predict biological activity, and guide the rational design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. For carbazole derivatives, docking studies have provided crucial insights into their mechanism of action.

For instance, docking studies of pyrano[3,2-c]carbazole derivatives into the colchicine binding site of α,β-tubulin helped to explain their antiproliferative activity. researchgate.net In another study, newly synthesized acid-functionalized carbazole derivatives were docked against bacterial dihydrofolate reductase (DHFR), revealing favorable binding affinities and identifying the derivative with the highest docking score. biorxiv.org Molecular docking of 1,2,3-triazole-based carbazole derivatives against target receptors like caspase-3 further supplemented biological activity data by showing how the designed structures fit into the active site of the target. rsc.org

Molecular dynamics (MD) simulations complement docking by providing information about the dynamic behavior of the ligand-receptor complex over time. MD simulations of acid-functionalized carbazoles confirmed the conformational adaptability and target-specific stability of different derivatives, offering a more detailed picture of the binding interactions. biorxiv.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These properties, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, are fundamental to a molecule's reactivity and its ability to interact with biological targets.

DFT studies have been employed in the investigation of carbazole derivatives to understand their structural and electronic features. For example, DFT has been used to study dipyrromethane-derived hydrazone derivatives containing a carbazole moiety to evaluate their antituberculosis activity. researchgate.net These calculations can help rationalize observed biological activities and guide the design of new compounds with optimized electronic characteristics for improved target interaction.

Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping, that aim to build mathematical models correlating chemical structure with biological activity.

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. This "pharmacophore model" then serves as a 3D query to screen virtual libraries for new potential lead compounds. This approach has been successfully applied to discover novel carbazole derivatives as allosteric MEK inhibitors. nih.gov By generating a pharmacophore model, researchers were able to identify hit compounds from a virtual screening, which were then chemically elaborated. nih.gov

QSAR models establish a quantitative relationship between the physicochemical properties of a series of compounds and their biological activities. A 3D-QSAR model was successfully built for a series of Benzothiazinone derivatives, which are potent inhibitors of the enzyme DprE1, a key target in tuberculosis research. nih.gov The model showed robust predictive capabilities and generated contour maps that guided the design of new derivatives by highlighting the importance of steric, electrostatic, hydrophobic, and hydrogen-bonding features for activity. nih.gov Such models are invaluable for predicting the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

Preclinical Pharmacological Investigations and Biological Potentials Excluding Clinical Data

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Carbazole (B46965) derivatives have demonstrated notable potential as anticancer agents, with various studies exploring their efficacy against a range of human cancer cell lines.

Efficacy Spectrum Against Human Cancer Cell Lines

The cytotoxic effects of carbazole derivatives have been evaluated against several human cancer cell lines. For instance, certain pyrido[3,2-α]carbazole derivatives have shown potent activity against A549 (human lung carcinoma) and HT29 (human colon carcinoma) cell lines, with IC50 values as low as 0.07 µM. nih.gov Similarly, pyrano[3,2-c]carbazole derivatives have exhibited interesting antiproliferative activity on cell lines such as MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), A549, and HeLa (cervical cancer), with IC50 values ranging from 0.43 to 8.05 µM. nih.gov

A novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), has also been investigated for its cytotoxic effects on the A549 lung cancer cell line. researchgate.net Furthermore, certain carbazole derivatives have been tested against a panel of six different cell lines, including human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), lung carcinoma (GIII and Calu1), non-small-cell lung carcinoma (H460), human colon carcinoma (HCT116), and normal breast epithelium (MCF10A), showing moderate to good activities. nih.gov

The table below summarizes the cytotoxic activity of selected carbazole derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC50 Value |

| Pyrido[3,2-α]carbazole derivative | A549 (Lung) | 0.07 µM nih.gov |

| Pyrido[3,2-α]carbazole derivative | HT29 (Colon) | 0.11 µM nih.gov |

| Pyrano[3,2-c]carbazole derivative | MDA-MB-231 (Breast) | 0.43 - 8.05 µM nih.gov |

| Pyrano[3,2-c]carbazole derivative | K562 (Leukemia) | 0.43 - 8.05 µM nih.gov |

| Pyrano[3,2-c]carbazole derivative | A549 (Lung) | 0.43 - 8.05 µM nih.gov |

| Pyrano[3,2-c]carbazole derivative | HeLa (Cervical) | 0.43 - 8.05 µM nih.gov |

| Tetrahydrocarbazole derivative | Calu1 (Lung) | 2.5 nM nih.gov |

| 13-aryl-13H-benzo[g]benzothiazolo [2,3-b]quinazoline-5,14-dione | HepG2 (Liver) | Good to potent activity nih.gov |

| 13-aryl-13H-benzo[g]benzothiazolo [2,3-b]quinazoline-5,14-dione | HeLa (Cervical) | Good to potent activity nih.gov |

Investigation of Cellular Mechanisms Underlying Cytotoxicity

Research into the mechanisms of cytotoxicity has revealed that some carbazole compounds induce apoptosis, or programmed cell death, in cancer cells. For example, studies on ECAP in the A549 lung cancer cell line have explored its mechanism of action in inducing cytotoxicity. researchgate.net Additionally, a series of cyclopenta[c]carbazoles were investigated as p53 activators, a key protein involved in apoptosis, using HT1080 (lung fibrosarcoma) and RCC45 (renal cell carcinoma) cell lines. nih.gov

Antimicrobial Activity Studies

The carbazole framework is a key pharmacophore in many compounds exhibiting antimicrobial properties. srce.hr These derivatives have been tested against a variety of pathogenic bacteria and fungi. srce.hrijrpc.com

Antibacterial Spectrum and Efficacy

Carbazole derivatives have shown a broad spectrum of antibacterial activity. For instance, N-substituted benzimidazole (B57391) incorporating carbazole has demonstrated good activity against Bacillus subtilis and Pseudomonas aeruginosa. srce.hr Certain carbazole chalcones have exhibited good antibacterial activity against Proteus vulgaris and Escherichia coli, while others were active against Staphylococcus aureus. nih.gov

The table below outlines the antibacterial activity of various carbazole derivatives.

| Compound Type | Bacterial Strain | Activity/MIC Value |

| N-substituted benzimidazole with carbazole | Bacillus subtilis | Good activity (MIC = 64 μg/mL) srce.hr |

| N-substituted benzimidazole with carbazole | Pseudomonas aeruginosa | Good activity (MIC = 64 μg/mL) srce.hr |

| Carbazole chalcones | Proteus vulgaris | Good activity nih.gov |

| Carbazole chalcones | Escherichia coli | Good activity nih.gov |

| Carbazole chalcones | Staphylococcus aureus | Active nih.gov |

| Carbazole derivatives with aminoguanidine | Various bacterial strains | Potent (MIC = 0.5–16 µg/ml) nih.gov |

| Carbazole derivatives with dihydrotriazine | Various bacterial strains | Potent (MIC = 0.5–16 µg/ml) nih.gov |

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, carbazole derivatives have also been evaluated for their antifungal potential. nih.gov For example, carbazole chalcones have shown good antifungal activity against various fungal growths. nih.gov Other derivatives have demonstrated activity against Candida albicans and Aspergillus niger. ijrpc.com

The table below summarizes the antifungal activity of selected carbazole derivatives.

| Compound Type | Fungal Strain | Activity |

| Carbazole chalcones | Various fungal growths | Good activity nih.gov |

| Carbazole chalcones | Candida albicans | Good activity nih.gov |

| N-((5,6,7,8-tetrahydro carbazol-9-yl-methyl) substituted amines | Candida albicans | Active at 50 and 100µg/ml ijrpc.com |

| N-((5,6,7,8-tetrahydro carbazol-9-yl-methyl) substituted amines | Aspergillus niger | Active at 50 and 100µg/ml ijrpc.com |

| Carbazole derivatives with aminoguanidine | One fungal strain | Potent (MIC = 0.5–16 µg/ml) nih.gov |

| Carbazole derivatives with dihydrotriazine | One fungal strain | Potent (MIC = 0.5–16 µg/ml) nih.gov |

Elucidation of Proposed Mechanisms of Antimicrobial Action

The mechanisms by which carbazole derivatives exert their antimicrobial effects are an area of active investigation. For some derivatives, structure-activity relationship analyses and docking studies have suggested that the inclusion of a dihydrotriazine group can enhance antimicrobial potency. nih.gov In vitro enzyme activity assays have indicated that some compounds may bind to dihydrofolate reductase, an essential enzyme in microorganisms, thereby inhibiting their growth. nih.gov

Anti-inflammatory and Antioxidant Activities

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, CUPRAC)

No specific data is available for 13H-Benzo(a)pyrido(2,3-i)carbazole. Research on other carbazole derivatives has shown antioxidant potential. researchgate.netmdpi.com

Cellular Models for Anti-inflammatory Effects

There is no information regarding the evaluation of this compound in cellular models for anti-inflammatory effects. Studies on other carbazole-based compounds have indicated anti-inflammatory properties. echemcom.comresearchgate.net

Neurobiological Activity Investigations (e.g., Neuroprotective, Anticonvulsant Effects)

Specific neuroprotective or anticonvulsant studies for this compound were not found. The carbazole scaffold is recognized as a pharmacophoric nucleus with potential for neuroprotective and anticonvulsant effects. echemcom.comnih.gov

Exploration of Other Emerging Biological Activities (e.g., Anti-diabetic, Anti-malarial, Anti-HIV, Anti-tubercular)

Anti-diabetic: While various carbazole derivatives have been explored for their anti-diabetic properties, no such investigation was found for this compound. mdpi.comresearchgate.netresearchgate.net

Anti-malarial: Research into the anti-malarial potential of carbazole-related structures exists, but data specific to this compound is absent. nih.govbas.bg

Anti-HIV: Studies have been conducted on other pyridocarbazole and carbazole derivatives for anti-HIV activity, but not on this compound. researchgate.netnih.govmdpi.com

Anti-tubercular: The anti-tubercular activity has been noted for some carbazole derivatives, particularly other pyridocarbazoles like the olivacine (B1677268) class, but specific findings for this compound are not available. nih.goveurekaselect.comresearchgate.net

Due to the lack of specific research findings for this compound, no data tables can be generated.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS))

Structural elucidation is the cornerstone of chemical analysis for novel compounds. High-resolution NMR and MS are indispensable tools for determining the precise atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For complex fused systems like 13H-Benzo(a)pyrido(2,3-i)carbazole, ¹H and ¹³C NMR spectra provide critical information. Although specific data for the title compound is not publicly available, analysis of closely related benzo[a]carbazole derivatives illustrates the technique's utility. rsc.org In ¹H NMR, the chemical shifts (δ) of protons are influenced by their local electronic environment, allowing chemists to distinguish between protons on the carbazole (B46965), pyridine (B92270), and benzene (B151609) rings. Coupling constants (J) provide information about the connectivity of adjacent protons. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments. rsc.org

Table 1: Representative NMR Data for a Related Benzo[a]carbazole Derivative This table showcases typical spectroscopic values for a related compound to illustrate the data obtained from NMR analysis.

| Nucleus | Representative Chemical Shifts (δ, ppm) | Key Insights |

|---|---|---|

| ¹H NMR | 8.0 - 9.0 | Protons in deshielded regions, typical of fused aromatic systems. |

| 7.0 - 8.0 | Aromatic protons in various positions on the rings. | |

| 3.5 - 4.5 | Protons on alkyl groups attached to nitrogen, if present. rsc.org | |

| ¹³C NMR | 110 - 150 | Carbons within the aromatic and heteroaromatic rings. rsc.org |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, the ESI-HRMS analysis of a related brominated benzo[a]carbazole derivative showed an observed m/z of 351.1135 for the protonated molecule [M+H]⁺, which closely matched the calculated value of 351.1133 for the formula C₁₈H₁₁N₂OBr+H. rsc.org Modern MS analysis also involves predicting and observing various adducts, which helps confirm the molecular ion.

Table 2: Predicted Mass Spectrometry Adducts for a Complex Pyridinyl-Substituted Benzo-Fused Compound This data for a related complex molecule illustrates the common adducts identified in ESI-MS. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 379.19173 |

| [M+Na]⁺ | 401.17367 |

| [M+K]⁺ | 417.14761 |

| [M-H]⁻ | 377.17717 |

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

The extended π-conjugated system of this compound gives rise to distinct photophysical properties that can be monitored to study how it interacts with other molecules, ions, or materials.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. The fused aromatic rings create a large chromophore, leading to characteristic absorption bands. Changes in the position (wavelength) and intensity (molar absorptivity) of these bands can indicate molecular interactions. For example, studies on other carbazole-based compounds have shown that the formation of a new complex with an anion can lead to the appearance of a new, distinct absorbance band, providing clear evidence of the interaction. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique used to study compounds that emit light after absorbing it. Many carbazole derivatives are fluorescent. The characteristics of the emitted light, such as its wavelength and intensity, are highly sensitive to the molecule's environment. This technique is particularly valuable for studying binding events. Research on a carbazole-based sensor demonstrated a "turn-on" fluorescence response upon binding to cyanide ions. researchgate.net The formation of the adduct resulted in a new, strong emission peak at a specific wavelength, allowing for the sensitive detection of the interaction. researchgate.net

Table 3: Example of Spectroscopic Changes Upon Molecular Interaction for a Carbazole-Based Sensor This table illustrates how spectroscopic data can be used to study molecular interactions, based on findings for a functionalized carbazole probe. researchgate.net

| Technique | Observation Before Interaction | Observation After Interaction | Inference |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption at specific wavelengths. | Appearance of a new absorbance band at 350 nm. | Formation of a new molecular adduct. |

| Fluorescence Spectroscopy | Weak or no fluorescence. | Strong "turn-on" fluorescence emission at 535 nm. | Conformation of adduct formation and basis for a sensory response. |

Chromatographic Techniques for Compound Isolation, Purification, and Analysis

Following its synthesis, this compound must be isolated from byproducts and unreacted starting materials. Chromatographic techniques are essential for both the purification of the compound and the analysis of its purity.

Column Chromatography is a fundamental preparative technique used for purification. In the synthesis of related benzo[a]carbazoles, flash column chromatography using silica (B1680970) gel as the stationary phase is a documented method for separating the desired product from the reaction mixture. rsc.org A solvent system, such as a mixture of hexane (B92381) and acetone, is used as the mobile phase to elute the compounds from the column at different rates based on their polarity. rsc.org

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of the isolated compound and for quantitative analysis. Using a high-resolution column (e.g., a reversed-phase C18 column) and a precisely controlled mobile phase, HPLC can separate the target compound from even very small amounts of impurities. A detector, such as a UV-Vis detector, measures the concentration of the compound as it elutes from the column, producing a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration.

Table 4: Chromatographic Techniques and Their Applications

| Technique | Primary Purpose | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| Flash Column Chromatography | Preparative Isolation & Purification | Silica Gel (200-300 mesh) rsc.org | Hexane/Acetone mixture rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Analytical Purity Assessment & Quantification | Reversed-Phase C18 | Acetonitrile/Water gradient |

Q & A

Q. What are the recommended synthetic routes for 13H-Benzo(a)pyrido(2,3-i)carbazole, and how do reaction conditions influence yield?

The synthesis of carbazole derivatives often employs multicomponent reactions and cyclization strategies. For example, manganese(IV) oxide in dichloromethane has been used to oxidize intermediates with yields up to 85% under optimized conditions . Solvent choice (e.g., THF vs. DCM) and temperature (e.g., 50°C for 5.5 hours) significantly impact reaction efficiency. Recent reviews highlight hydroarylation and intramolecular cyclocondensation as key strategies for carbazole nuclei construction, with microwave-assisted methods improving regioselectivity .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve regiochemical ambiguities. UV-Vis spectroscopy (λmax ~300–350 nm) and X-ray crystallography are recommended for electronic and solid-state structural validation . For purity assessment, HPLC with a C18 column and photodiode array detection is advised, using acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified as a questionable carcinogen with tumorigenic data in murine models (TDLo: 72 mg/kg over 9 weeks). Always use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its antitumor properties?

Introduce functional groups (e.g., fluoro, amino, or glycosyl moieties) at positions 3, 9, or 13 to enhance water solubility and topoisomerase I inhibition. For example, 3,9-difluoro derivatives conjugated with glucopyranosyl groups showed curative effects in prostate carcinoma xenografts . Use in vitro cytotoxicity assays (e.g., MTT on PC-3 cells) and molecular docking to predict binding affinity to DNA-topoisomerase I complexes .

Q. What mechanistic insights explain its biological activity, and how can conflicting data be resolved?

The compound intercalates DNA and stabilizes topoisomerase I-DNA cleavage complexes, leading to apoptosis. Conflicting cytotoxicity data may arise from variations in cell line sensitivity (e.g., P-gp overexpression) or assay conditions. Validate results using orthogonal methods: compare clonogenic assays with flow cytometry for apoptosis quantification .

Q. Which computational methods are suitable for predicting electronic properties and interaction with biological targets?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic spectra and HOMO-LUMO gaps. Molecular dynamics simulations (AMBER force field) are recommended for studying DNA intercalation dynamics. Pair these with experimental UV-Vis and circular dichroism data to validate computational predictions .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Yield variations often stem from catalyst purity (e.g., MnO2 activity) or solvent dryness. Reproduce reactions under inert atmospheres (N2/Ar) and monitor progress via TLC or in situ IR. For low-yielding steps, optimize using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor xenografts. Administer the compound intravenously (5–20 mg/kg) and monitor plasma half-life via LC-MS/MS. Assess toxicity through histopathology of liver/kidney tissues and hematological parameters .

Q. Can this compound be functionalized for applications in materials science, such as OLEDs?

Yes. Incorporate carbazole into polyimides with triphenylamine units to achieve deep-blue emission (CIE coordinates: ~0.15, 0.05) and thermal stability (>400°C). Solution-processed OLEDs using 2 wt% dopant concentrations show suppressed concentration quenching .

Q. What advanced catalytic systems improve regioselectivity in multicomponent reactions?

Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) enable C–H activation for regioselective annulation. Pair with microwave irradiation (100°C, 30 min) to reduce side products. For asymmetric synthesis, chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.